3-Chloro-1H-pyrazolo[4,3-c]pyridine-7-carbonitrile
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Overview
Description
3-Chloro-1H-pyrazolo[4,3-c]pyridine-7-carbonitrile is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with a chlorine atom at the 3-position and a cyano group at the 7-position.
Preparation Methods
The synthesis of 3-Chloro-1H-pyrazolo[4,3-c]pyridine-7-carbonitrile can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, starting from a preformed pyrazole or pyridine, the compound can be synthesized by treating the precursors with reagents such as iodine or 1,3-diketones in glacial acetic acid . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
3-Chloro-1H-pyrazolo[4,3-c]pyridine-7-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 3-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common reagents used in these reactions include iodine, 1,3-diketones, and glacial acetic acid . The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Chloro-1H-pyrazolo[4,3-c]pyridine-7-carbonitrile has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-1H-pyrazolo[4,3-c]pyridine-7-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
3-Chloro-1H-pyrazolo[4,3-c]pyridine-7-carbonitrile can be compared with other similar compounds, such as:
1H-Pyrazolo[3,4-b]pyridines: These compounds have a similar pyrazole-pyridine fused structure but differ in the position of the fusion and substituents.
Pyrazolo[3,4-d]pyrimidines: These compounds have a pyrimidine ring fused to a pyrazole ring and exhibit different biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines: These compounds have a triazole ring fused to a pyrazole-pyridine structure and are studied for their anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities.
Properties
Molecular Formula |
C7H3ClN4 |
---|---|
Molecular Weight |
178.58 g/mol |
IUPAC Name |
3-chloro-2H-pyrazolo[4,3-c]pyridine-7-carbonitrile |
InChI |
InChI=1S/C7H3ClN4/c8-7-5-3-10-2-4(1-9)6(5)11-12-7/h2-3H,(H,11,12) |
InChI Key |
OLIYONYZRGAPLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NNC(=C2C=N1)Cl)C#N |
Origin of Product |
United States |
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